Welcome to the BenchChem Online Store!
molecular formula C9H6ClN B1265530 6-Chloroquinoline CAS No. 612-57-7

6-Chloroquinoline

Cat. No. B1265530
M. Wt: 163.6 g/mol
InChI Key: GKJSZXGYFJBYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05859255

Procedure details

A solution containing 6-chloroquinoline (1.0 g, 6.1 mmol), iodine (1.55 g, 6.1 mmol) and triethylamine (0.62 g, 6.2 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (7 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown solid (1.03 g). GC/MS analysis showed a 79% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2-fluoro-6-chloroquinoline (0.82 g, 93%), RF 0.78 (CH2Cl2); δH (400 MHz CDCl3, Me4Si) 7.12 ppm (1H, d d, JH3,H4 8.8, JH3,F 2.8, H-3), 7.67 (1H, d d, JH7,H8 9.2, JH5,H7 2.4, H-7), 7.82 (1H, d, JH5,H7 2.4, H-5), 7.87 (1H, d, JH7,H8 9.0, H-8), 8.16 (1H, d d, JH3,H4 =JH4,F 8.8, H-4);δC (100 MHz, CDCl3, Me4Si) 111.1 ppm (d, 2J 42.3, C-3), 126.3 (s, C-5), 127.3 (s, C-4a), 129.6 (s, C-8), 131.4 (s, C-7), 131.9 (s, C-6) 141.0 (d,3J 9.9, C-4), 144.1 (d 3J 16.8, C-8a), 161.2 (d, 1J 243.8, C-2); δF (235 MHz, CDC13, CFCl3) -61.5 ppm (s); m/z (E1+) 181 (M+, 100%), 183 (M+, 32), 146 (34), 126 (11).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
7 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.II.C(N(CC)CC)C.[F:21]F>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:21][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=CC1
Name
Quantity
1.55 g
Type
reactant
Smiles
II
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Smiles
Step Three
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fluorine
Quantity
7 mmol
Type
reactant
Smiles
FF
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to a brown solid (1.03 g)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC2=CC=C(C=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.